6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This quinolin-4-one derivative features a 6-methoxy substituent on the quinoline core, a 4-methoxybenzenesulfonyl group at position 3, and a 2-methylbenzyl moiety at position 1. The sulfonyl group enhances electronic delocalization, while the methoxy and benzyl substituents influence solubility and steric interactions.
Properties
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-17-6-4-5-7-18(17)15-26-16-24(25(27)22-14-20(31-3)10-13-23(22)26)32(28,29)21-11-8-19(30-2)9-12-21/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEBBTPOISWIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methoxybenzenesulfonyl chloride, which is then reacted with other reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of 6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one depend on the specific reaction and conditions used. For example, oxidation reactions may produce quinolinone derivatives, while substitution reactions may yield various substituted quinolinones.
Scientific Research Applications
6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogs differ in substituents at positions 1, 3, and 6 (Table 1):
Key Observations :
Implications for Target Compound :
- The target’s sulfonyl group may be introduced via Pd-catalyzed coupling (as in ), while the 2-methylbenzyl moiety could require alkylation steps. Recrystallization from ethanol (common in ) may optimize purity.
Physical and Spectral Properties
Limited data from analogs suggest trends (Table 3):
Predictions for Target Compound :
- Melting point may exceed 200°C due to polar sulfonyl and methoxy groups.
- NMR: δ 3.8–4.0 (methoxy protons), δ 7.5–8.5 (quinoline aromatic protons).
Biological Activity
6-Methoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of dihydroquinolinones, characterized by a quinoline backbone with various substituents that influence its biological activity. The presence of methoxy and sulfonyl groups enhances its chemical reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one |
| Molecular Formula | C20H22N2O5S |
| Molecular Weight | 398.46 g/mol |
| CAS Number | 1129-26-6 |
Biological Activity
Research has indicated that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 6-methoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent.
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies demonstrated that it inhibits the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study reported significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce markers of inflammation in cellular models.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, impacting processes like cell proliferation and apoptosis.
- Receptor Modulation: It can interact with cellular receptors, potentially influencing signal transduction pathways related to inflammation and cancer progression.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings: The compound exhibited significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
- Conclusion: Suggests potential for development as a new antibacterial agent.
-
Anticancer Activity Assessment
- Objective: To assess the cytotoxic effects on human breast cancer cell lines.
- Methodology: MTT assay was employed to determine cell viability.
- Results: An IC50 value of 5 µM was recorded, indicating potent anticancer activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
